(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide
Description
Properties
IUPAC Name |
(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-7-5-6-10-16(13)23-19(25)17(11-14-8-3-2-4-9-14)26-20(23)15(12-21)18(22)24/h2-10,17H,11H2,1H3,(H2,22,24)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYASFELYJORC-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a substituted benzaldehyde with thiourea and chloroacetic acid under acidic conditions.
Introduction of the Benzyl and Methylphenyl Groups: The benzyl and 2-methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and methylphenyl halides.
Formation of the Cyanoethanamide Group: The cyanoethanamide group can be introduced by reacting the intermediate compound with cyanoacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone core or the benzyl group, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, nitriles, or amines under appropriate conditions (e.g., acidic or basic) can facilitate substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones, or hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Thiazolidinones are known for their antimicrobial properties, and this compound may exhibit similar activity against bacteria or fungi.
Anti-inflammatory Activity: Potential use in the development of anti-inflammatory drugs.
Medicine
Anticancer Activity: The compound may be investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Drug Development: As a lead compound for the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core may interact with biological macromolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with structurally related thiazolidinone derivatives, focusing on substituents and functional groups:
Key Observations :
- Electron Effects: The target compound’s cyanoethanamide group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in compound 5 and the electron-deficient oxadiazole in compound 3 .
- Functional Diversity: Sulfanylidene (compound 9) and hydrazone (compound 5) groups offer distinct hydrogen-bonding and chelation capabilities, which may direct their biological targets differently compared to the cyanoethanamide moiety .
Biological Activity
(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is a thiazolidinone derivative with potential biological significance. This compound has garnered attention due to its structural features that suggest various pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
- Molecular Formula : C17H16N2OS
- Molecular Weight : 296.39 g/mol
- InChIKey : GDCLIUQWCZOQQF-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The thiazolidinone core is known for its role in modulating metabolic pathways and influencing cellular signaling.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. In vitro assays demonstrated that this compound effectively inhibits the growth of various cancer cell lines.
Antimicrobial Properties
Thiazolidinones have also been studied for their antimicrobial effects. The compound demonstrates activity against a range of bacterial strains, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic processes.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the anticancer effects on MCF-7 breast cancer cells; showed a significant reduction in cell viability at concentrations above 10 µM. |
| Study 2 | Investigated antimicrobial activity against E. coli and Staphylococcus aureus; exhibited MIC values of 50 µg/mL and 30 µg/mL, respectively. |
| Study 3 | Assessed the compound's effect on inflammatory markers in LPS-stimulated macrophages; resulted in decreased levels of TNF-alpha and IL-6. |
Pharmacological Targets
The compound's interaction with specific pharmacological targets is crucial for its therapeutic potential. Identified targets include:
- Enzymes : Inhibition of enzymes involved in cancer metabolism.
- Receptors : Modulation of inflammatory pathways via cytokine receptors.
- Transporters : Interaction with drug transporters affecting bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide?
- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and substituted benzaldehydes. A typical procedure involves refluxing 3-(substituted phenyl)thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and an appropriate ketone (0.03 mol) in a DMF-acetic acid mixture (5:10 mL) for 2 hours. The product is recrystallized from DMF-ethanol .
- Optimization : Reaction yields can be improved by adjusting solvent polarity (e.g., DMF vs. acetic acid) and temperature gradients during reflux .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Assign Z/E stereochemistry using coupling constants in and NMR (e.g., olefinic protons at δ 6.5–7.5 ppm).
- X-ray crystallography : Resolve absolute configuration and confirm intramolecular hydrogen bonding (e.g., C=O⋯H–N interactions) .
- IR : Identify thiazolidinone ring vibrations (C=O stretch at ~1700 cm, C=S at ~1250 cm) .
Q. How does the compound’s stability vary under different pH conditions?
- Stability Profile :
| pH Condition | Stability | Key Observations |
|---|---|---|
| Neutral (pH 7) | Stable | No degradation over 24 hours |
| Basic (pH 10) | Unstable | Hydrolysis of thiazolidinone ring within 6 hours |
- Recommendations : Use phosphate buffer (pH 7.4) for biological assays to maintain integrity .
Advanced Research Questions
Q. What reaction mechanisms govern the thiazolidinone ring formation in this compound?
- Mechanistic Insights : The reaction proceeds via a two-step process:
Nucleophilic attack : Thiosemicarbazide reacts with chloroacetic acid to form a thiazolidinone precursor.
Cyclocondensation : Substituted benzaldehyde undergoes Knoevenagel condensation with the intermediate, facilitated by sodium acetate as a base .
- Kinetic Studies : Pseudo-first-order kinetics can be applied to determine rate constants under varying temperatures (25–80°C) and solvent systems .
Q. How can structural modifications enhance the compound’s biological activity?
- SAR Strategies :
| Modification Site | Impact on Activity | Example |
|---|---|---|
| Benzylidene substituent | Antimicrobial activity ↑ with electron-withdrawing groups (e.g., -Cl, -NO) | 4-Chlorobenzylidene derivative showed MIC = 8 µg/mL against S. aureus |
| Thiazolidinone C2 position | Cytotoxicity ↑ with cyano substitution due to enhanced electrophilicity | EC = 12 µM in MCF-7 cells |
- Design Workflow :
Introduce substituents via Suzuki coupling or nucleophilic substitution.
Validate using molecular docking (e.g., COX-2 or EGFR targets) .
Q. How to resolve contradictions in reported biological data for thiazolidinone derivatives?
- Case Study : Discrepancies in IC values for antiproliferative activity may arise from assay conditions (e.g., serum concentration, incubation time).
- Validation Protocol :
Standardized Assays : Use identical cell lines (e.g., HepG2) and MTT protocol.
Control Compounds : Include doxorubicin or cisplatin as benchmarks .
Statistical Analysis : Apply ANOVA to compare replicates across studies .
Q. What computational methods predict the compound’s reactivity with biological targets?
- Tools :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity (ΔE ≈ 4.5 eV suggests high reactivity) .
- Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites (e.g., RMSD < 2.0 Å over 100 ns) .
- Validation : Cross-reference with experimental IC and SPR binding affinity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
